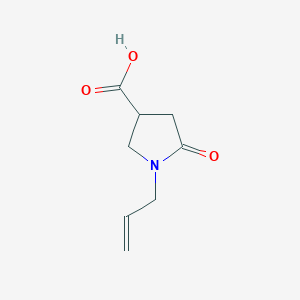

1-烯丙基-5-氧代吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a heterocyclic compound with the empirical formula C8H11NO3 . It has a molecular weight of 169.18 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The SMILES string of “1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is O=C(N(CC=C)C1)CC1C(O)=O . This notation provides a way to represent the molecule’s structure using ASCII strings.

Physical And Chemical Properties Analysis

“1-Allyl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound . More detailed physical and chemical properties were not available in the sources I found.

科学研究应用

Synthesis of Bioactive Compounds

1-Allyl-5-oxopyrrolidine-3-carboxylic acid: serves as a precursor in the synthesis of various bioactive compounds. Its structure is amenable to cyclization reactions with aliphatic, aromatic, and heterocyclic amines, leading to the creation of molecules with potential analgesic and antihypoxic effects . The versatility of this compound allows for the exploration of a wide range of pharmacological activities.

Analgesic Activity Enhancement

The compound has been utilized to enhance analgesic activity. Research indicates that derivatives with an aromatic or heterocyclic radical in the 1-position exhibit slightly greater analgesic properties . This suggests its role in the development of new pain management therapies.

Antihypoxic Effects

Studies have shown that derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid possess varying degrees of antihypoxic effects . This property is crucial for medical conditions where tissues are deprived of adequate oxygen supply, and there is potential for therapeutic applications in such scenarios.

GABA-Receptor Antagonism

The compound’s derivatives are predicted to be potential GABA-receptor antagonists . This application is significant in the field of neuropharmacology, where modulation of GABA receptors can lead to treatments for conditions like epilepsy, anxiety, and sleep disorders.

Histamine-N-Methyl Transferase Inhibition

Derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid may act as inhibitors of histamine-N-methyl transferase . This enzyme is involved in the metabolism of histamine, and its inhibition could be relevant in managing allergic reactions and other histamine-related conditions.

Benzodiazepine Receptor Antagonism

The compound is also explored for its potential as a benzodiazepine receptor antagonist . This application could lead to the development of new anxiolytic drugs without the addictive properties of traditional benzodiazepines.

Antimicrobial Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including those derived from 1-Allyl-5-oxopyrrolidine-3-carboxylic acid , in targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi . This opens up avenues for new antimicrobial agents in an era of increasing antibiotic resistance.

Chemical Synthesis and Modification

The compound is used in chemical synthesis to create derivatives with azole, diazole, and hydrazone moieties . These modifications can lead to the development of novel compounds with diverse biological activities.

属性

IUPAC Name |

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPNARIZMOTIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389993 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

16199-99-8 |

Source

|

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)